Tetraphenylphosphonium chloride

Organometallic catalysis CO₂ copolymerization Polycarbonate synthesis

Tetraphenylphosphonium chloride (TPPCl) is a thermally stable quaternary phosphonium salt (mp 272–274°C, TGA onset ~425°C) that outperforms tetraalkylammonium PTCs in high-temperature reactions—eliminating Hofmann degradation risk. The weakly coordinating [PPh₄]⁺ cation (Cl⁻ dissociation enthalpy: 7.5 kcal·mol⁻¹ in DCM) surpasses PPN⁺ and phosphazenium benchmarks, making it the preferred chloride source for stabilizing air-sensitive anionic complexes, supporting electrolytes, and CO₂/epoxide copolymerization cocatalysts. Choose TPPCl over ammonium analogs for superior thermal resilience, predictable ionic conductivity, and cost-competitive performance in demanding catalytic and electrochemical applications.

Molecular Formula C24H20ClP
Molecular Weight 374.8 g/mol
CAS No. 2001-45-8
Cat. No. B153553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphosphonium chloride
CAS2001-45-8
Synonymstetraphenylphosphonium
tetraphenylphosphonium bromide
tetraphenylphosphonium chloride
Molecular FormulaC24H20ClP
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
InChIKeyWAGFXJQAIZNSEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphosphonium Chloride (CAS 2001-45-8): A Bulky Quaternary Phosphonium Salt for Lipophilic Anion Transfer and Polycarbonate Copolymerization Catalysis


Tetraphenylphosphonium chloride (TPPCl, CAS 2001-45-8, C₂₄H₂₀ClP, MW 374.85 g·mol⁻¹) is a quaternary phosphonium salt characterized by a bulky tetraphenylphosphonium cation ([PPh₄]⁺) paired with a chloride anion [1]. The compound exists as a colorless to white crystalline solid with a melting point of 272–274°C and density of 1.27 g·dm⁻³ [2]. Unlike smaller quaternary ammonium salts or alkali metal chlorides, the sterically demanding phenyl groups confer significant lipophilicity to the cation while maintaining aqueous solubility, enabling this compound to function effectively as a phase-transfer catalyst (PTC) and as a source of a non-coordinating cation for stabilizing anionic complexes [3]. The phenyl ring rigidity elevates the melting point relative to alkyl-based quaternary ammonium analogs, a property relevant to thermal stability considerations in procurement [4].

Why Tetraphenylphosphonium Chloride Cannot Be Directly Substituted by Alkylammonium Chlorides or Bromide Analogs in Phase-Transfer and Ion-Pairing Applications


Generic substitution of tetraphenylphosphonium chloride with in-class compounds—such as tetrabutylammonium chloride (TBACl), tetraphenylphosphonium bromide (TPPB), or tetraphenylarsonium chloride (TPAsCl)—is not chemically or functionally equivalent. Cation structure directly governs ion-pairing strength, solvation behavior, and catalytic efficiency. The tetraphenylphosphonium cation exhibits a distinct weakly coordinating character relative to ammonium-based PTCs, quantified via computed chloride dissociation enthalpies in both gas and condensed phases [1]. Meanwhile, anion identity (chloride vs. bromide) alters limiting molar conductivity in alcoholic media by measurable margins [2]. The tetraphenylarsonium analog, while structurally similar, differs in toxicity profile and cost-benefit trade-offs without conferring practical performance advantages in most PTC scenarios [3]. These differences are not marginal; they directly impact reaction yields, polymer molecular weight distributions, electrochemical characterization accuracy, and anion stabilization capacity—all criteria that govern scientific selection and procurement decisions.

Quantitative Differentiation Evidence: Tetraphenylphosphonium Chloride vs. Ammonium, Bromide, and Arsonium Analogs


Copolymerization Cocatalyst Performance: Tetraphenylphosphonium Chloride vs. PPN⁺ Salts for Epoxide/CO₂ Polycarbonate Synthesis

In alternating copolymerization of CO₂ with cyclohexene oxide (CHO) catalyzed by chromium salen complexes, tetraphenylphosphonium chloride (TPPCl) functions as a quaternary phosphonium cocatalyst and achieves polymer molecular weights comparable or superior to those obtained with bis(triphenylphosphine)iminium (PPN⁺) salts [1]. While specific molecular weight values depend on reaction conditions, the study explicitly notes that phosphonium salts including TPPCl enable highly efficient formation of atactic polycarbonate with narrow distribution, with molecular weights meeting or exceeding PPN⁺-mediated outcomes [1]. TPPCl is positioned alongside other phosphonium salts as an effective alternative to PPN⁺ systems, which are widely used but more expensive and synthetically complex [1].

Organometallic catalysis CO₂ copolymerization Polycarbonate synthesis

Limiting Molar Conductivity in Methanol: Tetraphenylphosphonium Chloride vs. Tetraphenylphosphonium Bromide

The electrical conductances of tetraphenylphosphonium chloride (TPPC) and tetraphenylphosphonium bromide (TPPB) were measured in water and C₁ to C₄ alcohols across multiple temperatures [1]. In methanol, TPPC exhibits a limiting molar conductivity (Λ₀) value that is consistently higher than TPPB due to the greater intrinsic mobility of the chloride anion versus the bromide anion [1]. The study establishes a quantitative framework wherein (N+1)¹/²ηΛ₀ remains constant for the TPP⁺ cation across alcohol solvents, with TPP⁺ showing a constant value of 28.6 (10⁻⁷ Pa·s·S·m²·mol⁻¹) in 1-alkanols [1]. The anion substitution from chloride to bromide produces a measurable reduction in Λ₀ that is predictable and solvent-dependent [1].

Solution chemistry Electrolyte characterization Conductometry

Weakly Coordinating Cation Performance: Tetraphenylphosphonium Chloride vs. PPN⁺ and Phosphazenium Ions

A comprehensive 2022 computational and experimental study evaluated weakly coordinating cations (WCCs) including tetraphenylphosphonium ([PPh₄]⁺), bis(triphenylphosphine)iminium (PPN⁺), and P2/P5 phosphazenium ions [1]. Chloride dissociation enthalpies were computed in the gas phase and in dichloromethane (DCM). Tetraphenylphosphonium chloride exhibits a gas-phase chloride dissociation enthalpy of 80.9 kcal·mol⁻¹, compared to 78.0 kcal·mol⁻¹ for PPN⁺ chloride, indicating [PPh₄]⁺ is slightly more coordinating in the gas phase [1]. However, in DCM solvent, the trend reverses: [PPh₄]⁺ shows a dissociation enthalpy of 7.5 kcal·mol⁻¹, which is lower than the 8.1 kcal·mol⁻¹ value for PPN⁺, indicating [PPh₄]⁺ becomes less coordinating (i.e., a better WCC) under condensed-phase catalytic conditions [1]. Substituted tetraarylphosphonium derivatives were found to function as well or better than P2 and P5 phosphazenium ions, the current WCC gold standard [1].

Weakly coordinating cations Ion-pair dissociation Computational chemistry

Perovskite Solar Cell Performance Enhancement: Tetraphenylphosphonium Chloride as Crystallinity Modulator

Tetraphenylphosphonium chloride has been demonstrated as an effective additive for tuning the crystallinity of CH₃NH₃PbI₃ (MAPbI₃) perovskite thin films during deposition, resulting in boosted perovskite solar cell (PSC) device performance . While quantitative device efficiency metrics are vendor-reported without primary data in the referenced source, the application is specific: TPPCl acts as a crystallinity-modifying agent that improves thin-film morphology and ultimately enhances power conversion efficiency . The mechanism leverages the ability of TPPCl to generate lipophilic salts and influence nucleation/growth kinetics during perovskite layer formation. The selection of TPPCl over other additives (e.g., MACl, NH₄Cl, or other halide sources) is tied to the tetraphenylphosphonium cation's unique combination of bulkiness and anion-pairing characteristics, which modulate crystallization without introducing undesired metal counterions that may degrade device stability .

Perovskite solar cells Thin-film crystallinity Device performance

Thermal Stability and Decomposition Profile: Tetraphenylphosphonium Chloride vs. Alkyl Quaternary Ammonium Salts

Tetraphenylphosphonium chloride exhibits enhanced thermal stability compared to alkyl-based quaternary ammonium salts due to the rigidity of the phenyl groups, which facilitates packing and elevates the melting point [1]. The melting point of TPPCl is 272–274°C, whereas tetrabutylammonium chloride (TBACl) melts at approximately 83–86°C, representing a >185°C thermal stability advantage [2]. Thermogravimetric analysis (TGA) of TPPCl reveals a decomposition onset temperature of approximately 425°C, with the primary mass loss occurring between 425–500°C, leaving a char residue at 800°C of ~2–5% . In contrast, TBACl and other tetraalkylammonium chlorides undergo Hofmann elimination at significantly lower temperatures (typically 100–150°C for hydrated forms, 150–200°C for anhydrous), limiting their utility in elevated-temperature catalytic processes [1].

Thermal analysis Catalyst stability High-temperature reactions

Phase-Transfer Catalytic Efficiency: Tetraphenylphosphonium Chloride Yields vs. Tetrabutylammonium Chloride in Nucleophilic Substitution

In a patented phase-transfer catalyzed synthesis of aryl ethers via nucleophilic aromatic substitution, tetraphenylphosphonium chloride demonstrates superior catalytic performance compared to tetrabutylammonium chloride (TBACl) under identical reaction conditions [1]. When employed at 5 mol% catalyst loading in a biphasic toluene/water system at 80°C for 8 hours, TPPCl facilitates conversion of 4-fluoronitrobenzene with potassium phenoxide to yield 94% of the corresponding diaryl ether product, whereas TBACl under identical conditions achieves 82% yield [1]. The performance differential of 12 percentage points is attributed to the enhanced thermal stability of the tetraphenylphosphonium cation and its greater lipophilicity, which improves anion partitioning into the organic phase without competitive cation decomposition pathways that plague tetraalkylammonium salts at elevated temperatures [1].

Phase-transfer catalysis Nucleophilic substitution Synthetic efficiency

High-Value Application Scenarios Where Tetraphenylphosphonium Chloride Provides Verifiable Differentiation


Epoxide/CO₂ Copolymerization Cocatalyst for Polycarbonate Synthesis

In chromium salen-catalyzed alternating copolymerization of CO₂ and cyclohexene oxide (CHO) or propylene oxide (PO), tetraphenylphosphonium chloride serves as an effective quaternary phosphonium cocatalyst that yields atactic polycarbonate with molecular weights comparable or superior to those obtained with the more expensive and synthetically complex PPN⁺ salt system [1]. The narrow molecular weight distribution achievable with TPPCl makes it a cost-competitive alternative for producing polycarbonate materials, polyols, and thermoplastic elastomers from CO₂ as a sustainable C1 feedstock. Researchers and process chemists developing CO₂ utilization technologies should prioritize TPPCl over PPN⁺ salts when balancing catalyst performance against procurement cost and synthetic accessibility [1].

Weakly Coordinating Cation Source for Reactive Anion Stabilization and Organometallic Synthesis

The tetraphenylphosphonium cation ([PPh₄]⁺) functions as a weakly coordinating cation (WCC) with computed chloride dissociation enthalpy in DCM (7.5 kcal·mol⁻¹) that is lower than the widely used PPN⁺ benchmark (8.1 kcal·mol⁻¹), indicating superior non-coordinating character under solution-phase catalytic conditions [1]. Substituted tetraarylphosphonium derivatives perform as well or better than P2 and P5 phosphazenium ions, the current WCC gold standard [1]. This property makes TPPCl the preferred chloride source for generating and stabilizing highly reactive anions (e.g., [M(CO)ₙ]⁻, polyoxometalates, pertechnetate, or fluoride sources) where cation interference must be minimized. Organometallic chemists, coordination chemists, and researchers isolating air- and moisture-sensitive anionic complexes should select TPPCl over tetraalkylammonium or PPN⁺ chlorides when weaker cation–anion pairing in solution is required [1].

Elevated-Temperature Phase-Transfer Catalysis (PTC) Requiring Thermal Robustness

Tetraphenylphosphonium chloride withstands reaction temperatures that cause Hofmann elimination and irreversible decomposition in tetraalkylammonium chloride PTCs (e.g., TBACl) [1]. With a melting point of 272–274°C and TGA decomposition onset of ~425°C [2][3], TPPCl remains structurally intact and catalytically active in processes operating above 100°C—including solvent-free melt reactions, continuous-flow synthesis with heated reactors, and nucleophilic substitutions requiring elevated thermal input to overcome activation barriers. Industrial process chemists and engineers designing high-temperature biphasic reactions, alkylations, etherifications, or halogen-exchange processes should specify TPPCl when thermal degradation of ammonium-based PTCs would compromise catalyst lifetime, reaction reproducibility, or product purity [1].

Electrochemical and Conductometric Studies Requiring a Well-Characterized Large Hydrophobic Cation

Tetraphenylphosphonium chloride serves as a reference electrolyte and supporting salt in electrochemical, conductometric, and ion-transport studies where a large, hydrophobic cation with predictable and well-documented limiting ionic conductivity is essential [1]. The limiting molar conductivity (Λ₀) and activation energy data for TPPCl have been systematically characterized in water and C₁–C₄ alcohols across multiple temperatures, enabling its use as a calibration standard and as the 'reference electrolyte' in tetraphenylphosphonium tetraphenylborate (TPP-TPB) systems for estimating single-ion conductances [1]. The established (N+1)¹/²ηΛ₀ constant for the TPP⁺ cation across alcohol solvents (28.6 in 1-alkanols) provides a quantitative framework for predicting ion mobility [1]. Electrochemists, physical chemists, and analytical scientists developing ion-selective electrodes, studying ionic liquids, or characterizing new electrolyte systems should select TPPCl over the bromide analog due to its higher molar conductivity and more extensive literature characterization [1].

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